2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a nitrophenyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine ring.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting an acyl chloride with hydrazine.
Coupling of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the acetohydrazide intermediate.
Final Coupling Reaction: The final step involves the coupling of the pyrimidine-sulfanyl intermediate with the nitrophenyl-acetohydrazide intermediate under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and iron powder.
Substitution: Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetohydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfanyl and nitrophenyl groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage. The acetohydrazide moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: Similar structure but lacks the acetohydrazide moiety.
2-Pyrimidinamine, 4,6-dimethyl-: Similar pyrimidine ring but lacks the sulfanyl and nitrophenyl groups.
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is unique due to the combination of its functional groups, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H21N5O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(Z)-[4-[(3-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N5O4S/c1-15-10-16(2)25-22(24-15)32-14-21(28)26-23-12-17-6-8-20(9-7-17)31-13-18-4-3-5-19(11-18)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28)/b23-12- |
InChI Key |
HRMPOAVTOMMZCW-FMCGGJTJSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C\C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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